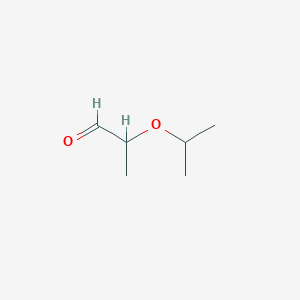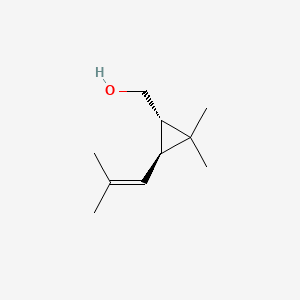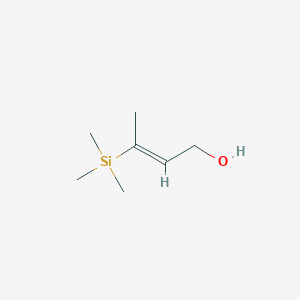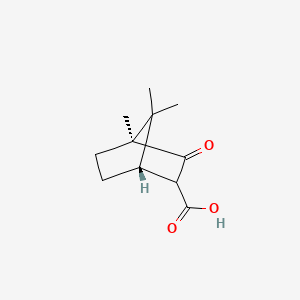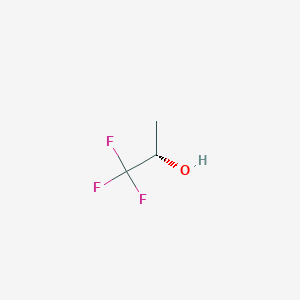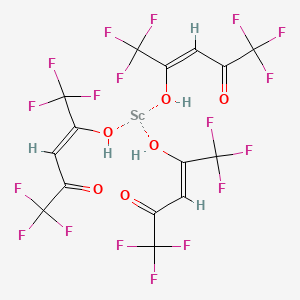![molecular formula C₁₀Cl₄S₄ B1144538 3,4,7,8-Tetrachloronaphtho[1,8-cd:4,5-c'd']bis[1,2-dithiole] CAS No. 34588-38-0](/img/new.no-structure.jpg)
3,4,7,8-Tetrachloronaphtho[1,8-cd:4,5-c'd']bis[1,2-dithiole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,7,8-Tetrachloronaphtho[1,8-cd:4,5-c’d’]bis[1,2-dithiole] is a synthetic organic compound characterized by its unique structure, which includes multiple chlorine atoms and sulfur-containing rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7,8-Tetrachloronaphtho[1,8-cd:4,5-c’d’]bis[1,2-dithiole] typically involves multi-step organic reactions. One common method includes the chlorination of naphthalene derivatives followed by cyclization with sulfur-containing reagents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4,7,8-Tetrachloronaphtho[1,8-cd:4,5-c’d’]bis[1,2-dithiole] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove chlorine atoms or reduce other functional groups.
Substitution: Chlorine atoms can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalene derivatives.
Scientific Research Applications
3,4,7,8-Tetrachloronaphtho[1,8-cd:4,5-c’d’]bis[1,2-dithiole] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism by which 3,4,7,8-Tetrachloronaphtho[1,8-cd:4,5-c’d’]bis[1,2-dithiole] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and sulfur-containing rings can form strong bonds with these targets, potentially altering their activity and leading to various biological effects. Pathways involved may include oxidative stress response and signal transduction.
Comparison with Similar Compounds
Similar Compounds
3,4,7,8-Tetrachloro-1,10-phenanthroline: Another chlorine-substituted aromatic compound with potential biological activity.
2,3,6,7-Tetrachloronaphthalene: A polychlorinated naphthalene with dioxin-like toxic properties.
Uniqueness
3,4,7,8-Tetrachloronaphtho[1,8-cd:4,5-c’d’]bis[1,2-dithiole] is unique due to its specific arrangement of chlorine atoms and sulfur-containing rings, which confer distinct chemical and biological properties
Properties
CAS No. |
34588-38-0 |
|---|---|
Molecular Formula |
C₁₀Cl₄S₄ |
Molecular Weight |
390.18 |
Synonyms |
Tetrachloronaphtho[1,8-cd:4,5-c’d’]bis[1,2]dithiole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



